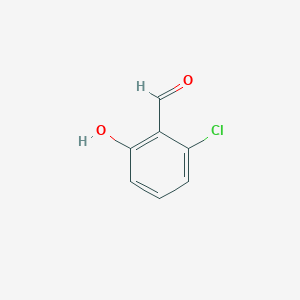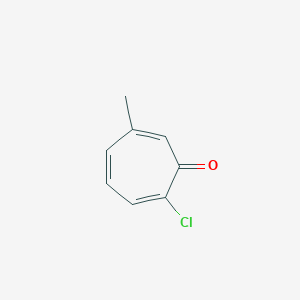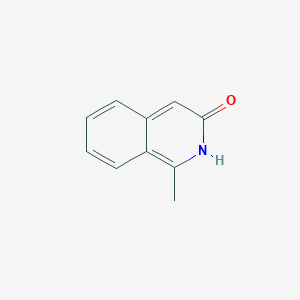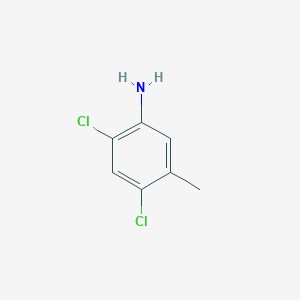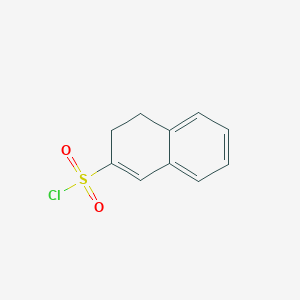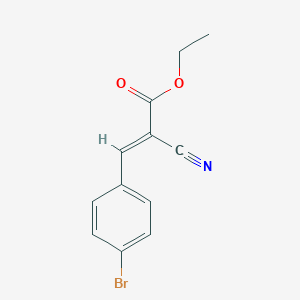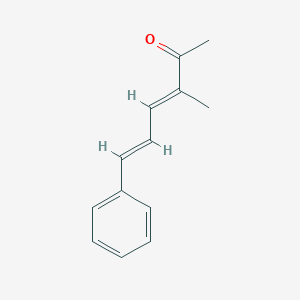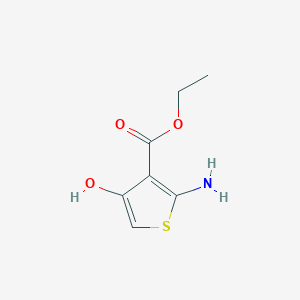
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate, also known as ethyl 2-amino-3-(4-hydroxyphenyl)thiophene-4-carboxylate, is a chemical compound with potential applications in the field of pharmaceutical research. This compound belongs to the class of thiophene derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cancer cell survival and proliferation.
生化学的および生理学的効果
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various cell types. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate is its potential as a lead compound for the development of novel anti-inflammatory, antioxidant, and anticancer drugs. This compound has been shown to exhibit potent biological activities and has a relatively simple chemical structure, which makes it a promising candidate for further optimization. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate. One of the main directions is the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. This can be achieved through the synthesis of analogs and derivatives of this compound, which can be screened for their biological activities. Another direction is the investigation of the molecular targets and signaling pathways that are involved in the biological effects of this compound. This can be achieved through the use of various biochemical and molecular biology techniques, such as proteomics and genomics. Finally, the in vivo efficacy and safety of this compound need to be evaluated in animal models, which can provide valuable information for its potential clinical applications.
合成法
The synthesis of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate can be achieved by the reaction of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-bromo-4-hydroxy-3-nitrothiophene-5-carboxylate with aniline in the presence of a palladium catalyst. This reaction results in the formation of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate in good yields. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied extensively in vitro and in vivo, and has shown promising results in various preclinical studies.
特性
CAS番号 |
16694-23-8 |
|---|---|
製品名 |
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate |
分子式 |
C7H9NO3S |
分子量 |
187.22 g/mol |
IUPAC名 |
ethyl 2-amino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4(9)3-12-6(5)8/h3,9H,2,8H2,1H3 |
InChIキー |
MWNFUBNNWKPURP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1O)N |
正規SMILES |
CCOC(=O)C1=C(SC=C1O)N |
その他のCAS番号 |
16694-23-8 |
同義語 |
2-Amino-4-hydroxy-3-thiophenecarboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



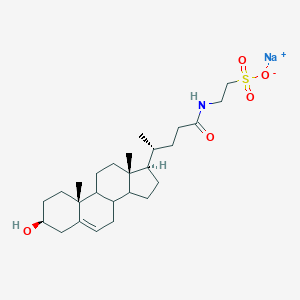
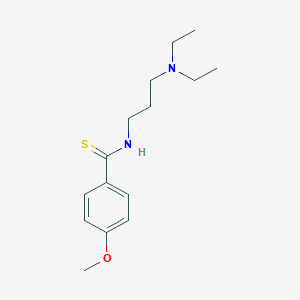
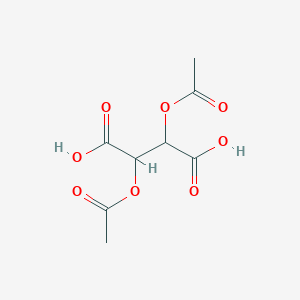
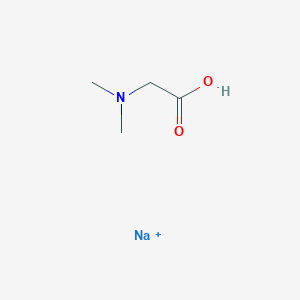
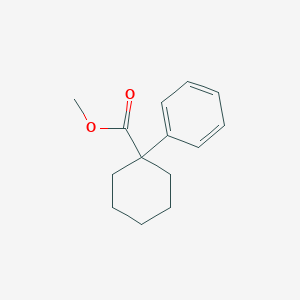
![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
